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Introduction
Ibogaine, a psychoactive indole alkaloid derived from the West African shrub Tabernanthe

iboga, has garnered significant interest for its potential therapeutic applications, particularly in

the treatment of substance use disorders. The primary metabolic pathway of ibogaine in

humans is the O-demethylation to its active metabolite, noribogaine (12-hydroxyibogamine).

This conversion is a critical determinant of ibogaine's pharmacokinetic and pharmacodynamic

profile. This technical guide provides an in-depth overview of the in vitro metabolic pathway of

ibogaine to noribogaine, focusing on the enzymatic processes, quantitative kinetics, and

detailed experimental protocols for its investigation.

Core Metabolic Pathway
The transformation of ibogaine to noribogaine is predominantly catalyzed by the cytochrome

P450 enzyme system in the liver.[1][2] Specifically, the polymorphic isozyme CYP2D6 is the

principal enzyme responsible for this O-demethylation reaction.[1][2] In vitro studies using

human liver microsomes (HLMs) have demonstrated that this metabolic process follows a

biphasic kinetic model, indicating the involvement of at least two distinct enzyme activities: a

high-affinity component attributed to CYP2D6 and a low-affinity component mediated by other

CYP450 isoforms, such as CYP2C9 and CYP3A4, although to a much lesser extent.[1] The

high-affinity, low-Kₘ component mediated by CYP2D6 accounts for over 95% of the total

intrinsic clearance of ibogaine to noribogaine.[1]
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The genetic polymorphism of the CYP2D6 gene can lead to significant inter-individual

variability in ibogaine metabolism, categorizing individuals as poor, intermediate, extensive, or

ultrarapid metabolizers. This variability can have profound implications for the efficacy and

safety of ibogaine, highlighting the importance of understanding this metabolic pathway in a

drug development context.
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Figure 1: Enzymatic conversion of ibogaine to noribogaine.

Quantitative Data
The following tables summarize the key quantitative parameters for the in vitro metabolism of

ibogaine to noribogaine in human liver microsomes.
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Parameter Value Enzyme System Reference

Michaelis-Menten

Constant (Kₘ)

High-Affinity Kₘ 0.55 ± 0.09 µM

Human Liver

Microsomes

(Individual Donors)

[1]

High-Affinity Kₘ 1.1 µM
Pooled Human Liver

Microsomes
[1][2]

Low-Affinity Kₘ 310 ± 10 µM

Human Liver

Microsomes

(Individual Donors)

[1]

Low-Affinity Kₘ >200 µM
Pooled Human Liver

Microsomes
[1][2]

Maximum Velocity

(Vₘₐₓ)

Data not available in

the reviewed literature

Human Liver

Microsomes

Intrinsic Clearance

(Clᵢₙₜ = Vₘₐₓ/Kₘ)

The low Kₘ activity

comprised >95% of

total intrinsic

clearance.

Human Liver

Microsomes
[1]

Inhibition Constant

(IC₅₀)

Quinidine (CYP2D6

inhibitor)
0.2 µM

Human Liver

Microsomes
[1][2]

Note: The absence of specific Vₘₐₓ values in the reviewed literature for human liver

microsomes prevents the calculation of a precise intrinsic clearance value.

Experimental Protocols
Protocol 1: Determination of Ibogaine Metabolism
Kinetics in Human Liver Microsomes (HLM)
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This protocol outlines the steps to determine the Michaelis-Menten constants (Kₘ) and

maximum velocity (Vₘₐₓ) for the conversion of ibogaine to noribogaine in HLM.

Materials:

Pooled Human Liver Microsomes (HLM) from a reputable supplier

Ibogaine hydrochloride

Noribogaine standard

Potassium phosphate buffer (100 mM, pH 7.4)

NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL

glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride)

Acetonitrile (ice-cold, containing an appropriate internal standard, e.g., deuterated ibogaine

or a structurally similar compound)

Microcentrifuge tubes

Incubator/water bath (37°C)

Centrifuge

LC-MS/MS system

Procedure:

Preparation of Reagents: Prepare stock solutions of ibogaine and the internal standard in a

suitable solvent (e.g., methanol or water). Prepare the NADPH regenerating system in

potassium phosphate buffer.

Incubation Setup: In microcentrifuge tubes, pre-warm the HLM suspension (final

concentration typically 0.2-0.5 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.

Substrate Addition: Add varying concentrations of ibogaine to the incubation mixture. A

typical concentration range to capture both high and low-affinity kinetics would be from 0.1
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µM to 500 µM.

Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH

regenerating system to each tube. The final incubation volume is typically 200-500 µL.

Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 15-60

minutes). The incubation time should be within the linear range of metabolite formation,

which should be determined in preliminary experiments.

Termination of Reaction: Stop the reaction by adding a volume of ice-cold acetonitrile

containing the internal standard (e.g., 2 volumes of acetonitrile to 1 volume of incubation

mix).

Protein Precipitation: Vortex the samples vigorously and centrifuge at high speed (e.g.,

14,000 x g) for 10 minutes to pellet the precipitated proteins.

Sample Analysis: Transfer the supernatant to clean tubes or a 96-well plate for analysis by a

validated LC-MS/MS method to quantify the amount of noribogaine formed.

Data Analysis: Plot the rate of noribogaine formation (e.g., pmol/min/mg protein) against the

ibogaine concentration. Fit the data to the Michaelis-Menten equation for a two-enzyme

system using non-linear regression analysis to determine the Kₘ and Vₘₐₓ for both the high

and low-affinity components.
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Workflow for In Vitro Ibogaine Metabolism Kinetics
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Figure 2: Experimental workflow for determining ibogaine metabolism kinetics.
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Protocol 2: Validated LC-MS/MS Method for
Quantification of Ibogaine and Noribogaine
This protocol provides a general framework for a sensitive and specific LC-MS/MS method for

the simultaneous quantification of ibogaine and noribogaine in in vitro metabolism samples.

Instrumentation:

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid

Chromatography (UHPLC) system.

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 5

minutes).

Flow Rate: 0.3-0.5 mL/min.

Column Temperature: 40°C.

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions (Example):

Ionization Mode: Positive Electrospray Ionization (ESI+).

Multiple Reaction Monitoring (MRM) Transitions:

Ibogaine:m/z 311.2 → 135.1 (quantifier), 311.2 → 200.2 (qualifier)
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Noribogaine:m/z 297.2 → 135.1 (quantifier), 297.2 → 186.2 (qualifier)

Internal Standard (e.g., Ibogaine-d₃):m/z 314.2 → 135.1

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows)

and compound-specific parameters (e.g., collision energy, declustering potential) should be

optimized for maximum sensitivity.

Method Validation: The analytical method should be validated according to regulatory

guidelines, including assessment of:

Selectivity and specificity

Linearity and range

Accuracy and precision (intra- and inter-day)

Matrix effects

Recovery

Stability of the analytes in the matrix under various storage conditions.

Conclusion
The in vitro metabolism of ibogaine to noribogaine is a critical pathway governed primarily by

the polymorphic enzyme CYP2D6. Understanding the kinetics and experimental methodologies

for studying this conversion is essential for the preclinical and clinical development of ibogaine

and related compounds. The data and protocols presented in this guide provide a

comprehensive resource for researchers in the field of drug metabolism and pharmacology.

Further research is warranted to fully elucidate the Vₘₐₓ values in human liver microsomes to

enable more precise calculations of intrinsic clearance and to refine in vitro-in vivo extrapolation

models for ibogaine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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